An In-Depth Technical Guide to the Chemical Properties of Didecyl Hydrogen Phosphate
An In-Depth Technical Guide to the Chemical Properties of Didecyl Hydrogen Phosphate
This guide provides a comprehensive overview of the core chemical properties of didecyl hydrogen phosphate, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just technical data, but also to provide insights into the causality behind its chemical behavior and applications.
Introduction: The Molecular Architecture and Significance of Didecyl Hydrogen Phosphate
Didecyl hydrogen phosphate, a dialkyl phosphate ester, is characterized by a central phosphate group bonded to two ten-carbon alkyl chains (decyl groups). This amphiphilic structure, featuring a polar, acidic phosphate head and two nonpolar, lipophilic tails, is the primary determinant of its chemical properties and diverse applications. In the pharmaceutical sciences, this unique molecular architecture allows it to function as an effective emulsifier, stabilizer, and component of advanced drug delivery systems.
Caption: Chemical structure of didecyl hydrogen phosphate.
Physicochemical Properties
The physical properties of didecyl hydrogen phosphate are largely dictated by its long alkyl chains, which contribute to its waxy or solid nature at room temperature and its limited solubility in aqueous media. The following table summarizes key physicochemical properties. It is important to note that experimental data for didecyl hydrogen phosphate is limited; therefore, some values are based on its close structural analog, didodecyl hydrogen phosphate, and are indicated as such.
| Property | Value | Reference/Comment |
| Molecular Formula | C₂₀H₄₃O₄P | [1] |
| Molecular Weight | 378.5 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from long-chain dialkyl phosphates. |
| Melting Point | ~29-30 °C | Based on didodecyl hydrogen phosphate[2]. The shorter alkyl chains of didecyl hydrogen phosphate would suggest a slightly lower melting point. |
| Boiling Point | > 500 °C | Based on didodecyl hydrogen phosphate (507.9 °C)[2]. Subject to decomposition at high temperatures. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., heptane, isopropanol) | [3] |
| pKa | ~0.88 | Estimated for didodecyl hydrogen phosphate[4]. This indicates it is a strong acid. |
| XLogP3 | 8.0 | Computed value, indicating high lipophilicity[1]. |
Chemical Reactivity and Stability
The chemical behavior of didecyl hydrogen phosphate is governed by the reactivity of the phosphate group and the stability of the ester linkages.
Acidity and Salt Formation
As a hydrogen phosphate, the molecule possesses an acidic proton on one of the phosphate oxygens. This proton is readily lost in the presence of a base, allowing for the formation of various salts. The pKa is estimated to be low, suggesting that didecyl hydrogen phosphate is a relatively strong acid and will exist predominantly in its anionic (deprotonated) form at physiological pH.[4] This property is crucial for its function as an emulsifier and for its interactions with cationic species.
Hydrolytic Stability
The ester bonds in didecyl hydrogen phosphate are susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. In aqueous solutions, the stability of dialkyl hydrogen phosphates can be limited, with degradation products including the corresponding alcohol (decanol) and phosphoric acid.[5] For instance, a study on dimethyl hydrogen phosphite showed that its stability in a phosphate buffer at pH 7.4 and 37°C was limited to a few hours.[5] While the longer alkyl chains of didecyl hydrogen phosphate may offer some steric hindrance to hydrolysis, long-term stability in aqueous formulations should be carefully evaluated.
Thermal Decomposition
At elevated temperatures, didecyl hydrogen phosphate can undergo decomposition. The exact decomposition products will depend on the conditions, but are likely to include alkenes (from the dehydration of the decyl chains) and phosphoric acid derivatives. Distillation of long-chain dialkyl phosphates is often avoided as it can lead to decomposition.[6]
Reactivity with Metal Ions
The phosphate headgroup can chelate metal ions, which can be a desirable property in some applications but may also lead to instability or incompatibility in formulations containing metal salts.
Role in Drug Development and Pharmaceutical Formulations
The amphiphilic nature of didecyl hydrogen phosphate makes it a valuable excipient in pharmaceutical formulations, where it can serve multiple functions:
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Emulsifying Agent: Its ability to reside at oil-water interfaces makes it an effective emulsifier for creating stable creams, lotions, and other semi-solid dosage forms.
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Component of Liposomes and Nanoparticles: The lipid-like structure of didecyl hydrogen phosphate allows for its incorporation into the lipid bilayers of liposomes and the matrix of solid lipid nanoparticles. These advanced drug delivery systems can be used to encapsulate and protect drug molecules, control their release, and target them to specific sites in the body.
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Surface Modifier: Didecyl hydrogen phosphate can be used to modify the surface of materials, for example, to create hydrophobic coatings or to promote adhesion. A study on alkyl phosphates with varying chain lengths demonstrated their ability to form self-assembled monolayers on titanium oxide surfaces.[3]
Experimental Protocols: Synthesis and Characterization
A robust understanding of the chemical properties of didecyl hydrogen phosphate relies on well-defined experimental methodologies for its synthesis and characterization.
Synthesis of Didecyl Hydrogen Phosphate
A convenient and high-yield synthesis of long-chain dialkyl phosphates, such as didecyl hydrogen phosphate, can be achieved through the reaction of phosphorus oxychloride with the corresponding alcohol in the presence of a base, followed by hydrolysis.[6]
Caption: A typical workflow for the synthesis of didecyl hydrogen phosphate.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve decanol and triethylamine in toluene.
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Addition of Phosphorus Oxychloride: Cool the solution in an ice bath and add a solution of phosphorus oxychloride in toluene dropwise while maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
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Filtration: Filter the reaction mixture to remove the precipitated triethylammonium chloride.
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Hydrolysis: Treat the filtrate with steam for a specified period to hydrolyze any remaining reactive phosphorus species.
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Workup: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure to obtain the crude didecyl hydrogen phosphate. Further purification can be achieved by recrystallization if necessary.
Characterization Techniques
A combination of analytical techniques is essential for the comprehensive characterization of didecyl hydrogen phosphate.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Confirms the chemical structure, provides information on purity, and can be used to study degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups, such as P=O, P-O-C, and O-H stretches. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation. |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and other thermal transitions. |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability and decomposition profile. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can be used to quantify the compound in formulations. |
| Potentiometric Titration | Determines the pKa value. |
Safety and Handling
Didecyl hydrogen phosphate should be handled with appropriate personal protective equipment, including gloves and safety glasses. As an acidic compound, it can be irritating to the skin and eyes. For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Didecyl hydrogen phosphate is a versatile molecule with a unique combination of properties derived from its amphiphilic structure. Its acidic nature, coupled with its long lipophilic chains, makes it a valuable component in a range of pharmaceutical applications, particularly in the formulation of emulsions and advanced drug delivery systems. A thorough understanding of its chemical properties, including its reactivity, stability, and interactions with other components, is crucial for its effective and safe use in the development of new and improved drug products. While specific experimental data for didecyl hydrogen phosphate is not abundant in the public domain, a solid understanding of its chemistry can be built upon the well-established principles of phosphate ester chemistry and by drawing comparisons with its close structural analogs.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanelements.com [americanelements.com]
- 3. Influence of alkyl chain length on phosphate self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | GB20-5A8-31, an anti-TL1A antibody for treating inflammatory bowel disease [frontiersin.org]
- 6. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
